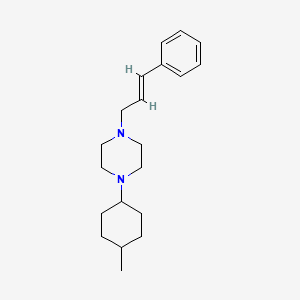
1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine
Overview
Description
1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine, also known as ADMDP, is a chemical compound that belongs to the piperazine family. It has gained significant attention from researchers due to its potential applications in the fields of medicinal chemistry, pharmacology, and neuroscience. ADMDP is a promising candidate for the development of new drugs that can treat various neurological and psychiatric disorders.
Mechanism of Action
1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine exerts its pharmacological effects by binding to serotonin and dopamine receptors and modulating their activity. It acts as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also acts as an antagonist of the 5-HT2A receptor, which is involved in the regulation of perception, cognition, and hallucinations. 1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of attention, working memory, and decision-making.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can improve mood, cognition, and motivation. It has also been found to reduce the levels of stress hormones, such as cortisol, which can improve the body's response to stress. 1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have antioxidant and anti-inflammatory properties, which can protect the brain from oxidative damage and inflammation.
Advantages and Limitations for Lab Experiments
1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high affinity for serotonin and dopamine receptors, which makes it a useful tool for studying these receptors. However, 1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine has some limitations as well. It has a low bioavailability and a short half-life, which can limit its effectiveness in vivo. It also has a high affinity for other receptors, such as adrenergic and histaminergic receptors, which can complicate its pharmacological effects.
Future Directions
There are several future directions for the study of 1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine. One direction is to develop new 1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine derivatives that have improved pharmacological properties, such as higher bioavailability and longer half-life. Another direction is to study the effects of 1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine on other neurotransmitter systems, such as glutamate and GABA. 1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine can also be used as a tool to study the role of serotonin and dopamine receptors in various neurological and psychiatric disorders. Finally, 1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine can be used as a starting point for the development of new drugs that can treat these disorders.
Scientific Research Applications
1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine has been extensively studied for its potential applications in the fields of medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine has also been found to modulate the activity of dopamine receptors, which are involved in the regulation of reward, motivation, and movement. These properties make 1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine a promising candidate for the development of new drugs that can treat various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and Parkinson's disease.
properties
IUPAC Name |
1-(2-adamantyl)-4-(2,5-dimethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2/c1-15-3-4-16(2)21(9-15)23-5-7-24(8-6-23)22-19-11-17-10-18(13-19)14-20(22)12-17/h3-4,9,17-20,22H,5-8,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHMERMDTZCCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3C4CC5CC(C4)CC3C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(2-methoxyphenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3743154.png)


![1,4-bis[(trifluoromethyl)sulfonyl]benzene](/img/structure/B3743183.png)
![diethyl 4,4'-[(5-amino-6-methyl-2,4-pyrimidinediyl)diimino]dibenzoate](/img/structure/B3743185.png)

amino]methyl}-N,N-diethylaniline](/img/structure/B3743194.png)
![N,N-dimethyl-4-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-propen-1-yl)aniline](/img/structure/B3743205.png)
![4-{[benzyl(ethyl)amino]methyl}-N,N-diethylaniline](/img/structure/B3743209.png)
![2,4-dibromo-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B3743213.png)
![2-{[benzyl(ethyl)amino]methyl}-4,6-dibromophenol](/img/structure/B3743215.png)


